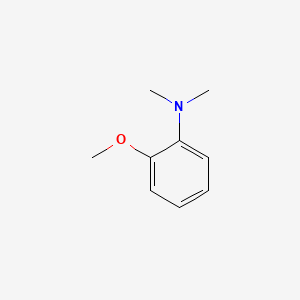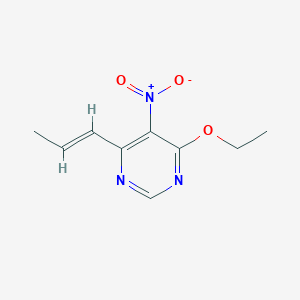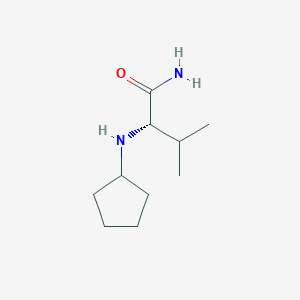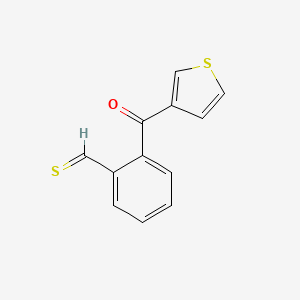
(2-Ethyl-1H-imidazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-1H-imidazol-1-yl)methanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the second position and a hydroxymethyl group at the first position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and industrial processes due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Ethyl-1H-imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with glyoxal and formaldehyde, followed by cyclization to form the imidazole ring. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a suitable reducing agent.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. Catalysts such as nickel or palladium may be used to facilitate the cyclization and subsequent functionalization reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the hydroxymethyl group can yield the corresponding ethyl imidazole. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The hydroxymethyl group can be substituted with various functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Ethyl imidazole.
Substitution: Various substituted imidazoles depending on the reagent used.
Scientific Research Applications
(2-Ethyl-1H-imidazol-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-1H-imidazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the imidazole ring can participate in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(2-Methyl-1H-imidazol-1-yl)methanol: Similar structure but with a methyl group at the second position.
(1-Ethyl-1H-imidazol-2-yl)methanol: Similar structure but with the hydroxymethyl group at the second position.
Uniqueness: (2-Ethyl-1H-imidazol-1-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the second position and the hydroxymethyl group at the first position provide a unique combination of steric and electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
(2-ethylimidazol-1-yl)methanol |
InChI |
InChI=1S/C6H10N2O/c1-2-6-7-3-4-8(6)5-9/h3-4,9H,2,5H2,1H3 |
InChI Key |
OWGGDJBALFETFD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CN1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


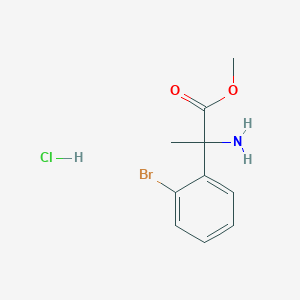

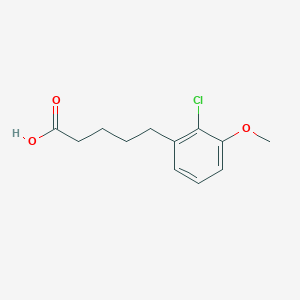
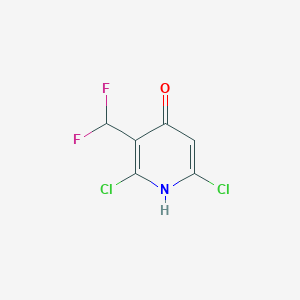

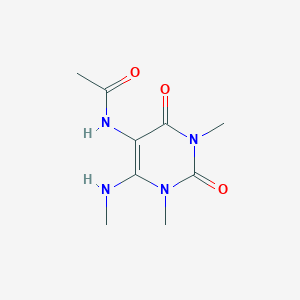
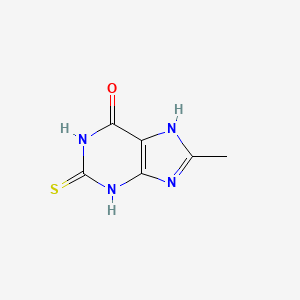
![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)


